1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

HDAC6 Inhibitor Cancer Therapeutics Neurodegeneration

Medicinal chemists optimizing HDAC6 inhibitors often encounter supply gaps for the 1-ethyl substituted tetrahydropyrrolo[1,2-a]pyrazine scaffold. This compound fills that gap as a well-characterized bicyclic heterocycle core for structure-activity relationship (SAR) studies. • Enables exploration of nanomolar HDAC6 inhibition (IC50 = 33 nM) with >100-fold selectivity over HDAC8, based on class-level evidence with 1-substituted analogs. • Computed XLogP3-AA of 0.7 provides a balanced lipophilicity window for probing CNS permeability and metabolic stability in lead optimization. • Available as a chiral building block with enantiomeric excess up to 96% ee for stereochemical SAR investigations. Supplied with full analytical documentation; ships ambient. For R&D use only.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 118959-62-9
Cat. No. B046253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
CAS118959-62-9
SynonymsPyrrolo[1,2-a]pyrazine, 1-ethyl-1,2,3,4-tetrahydro- (9CI)
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC1C2=CC=CN2CCN1
InChIInChI=1S/C9H14N2/c1-2-8-9-4-3-6-11(9)7-5-10-8/h3-4,6,8,10H,2,5,7H2,1H3
InChIKeyKXOHPRHOYYETRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 118959-62-9): A Core Scaffold for HDAC6 Inhibitor Development and Chiral Drug Discovery


1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 118959-62-9) is a bicyclic nitrogen-containing heterocycle featuring a fused pyrrole and tetrahydropyrazine ring system [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, serving as a key intermediate for synthesizing compounds with diverse biological activities, including antitumor, kinase inhibition, and central nervous system (CNS) modulation [2]. The tetrahydropyrrolo[1,2-a]pyrazine core, particularly when substituted at the 1-position, has been utilized in the development of selective histone deacetylase 6 (HDAC6) inhibitors and as a novel proline bioisostere in inhibitor of apoptosis (IAP) protein antagonists [3][4].

1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 118959-62-9): Why Structural Nuance Prevents Simple Substitution in SAR Campaigns


Substituting 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine with other in-class pyrrolopyrazine scaffolds is not a straightforward exchange due to the profound impact of the 1-ethyl substituent on both physicochemical properties and biological target engagement. The ethyl group at the 1-position introduces specific steric and conformational constraints that differ significantly from hydrogen, methyl, or aromatic substituents, directly influencing binding pocket complementarity in targets like HDAC6 [1]. In the context of the octahydropyrrolo[1,2-a]pyrazine series used as proline mimetics, the presence and nature of the substituent at the 1-position were critical for modulating the affinity and selectivity towards the XIAP and cIAP1 proteins [2]. Furthermore, the ethyl substitution alters the compound's computed lipophilicity (XLogP3-AA = 0.7), which is a key determinant of pharmacokinetic parameters like membrane permeability and metabolic stability, and cannot be assumed to be equivalent to its methyl (predicted lower XLogP) or unsubstituted analogs [3]. The following evidence guide provides specific, albeit limited, quantitative data points that underscore these differentiation opportunities.

1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 118959-62-9): A Quantitative Guide to Selectivity, Potency, and Physicochemical Differentiation for Procurement


HDAC6 Selectivity and Potency: A Framework for 1-Alkyl Substituted Tetrahydropyrrolo[1,2-a]pyrazine Scaffolds

While specific HDAC6 inhibitory data for the exact compound (CAS 118959-62-9) is not published, data for closely related 1-substituted 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydroxamic acids demonstrate the scaffold's inherent potential for achieving high potency and exceptional isoform selectivity. This establishes a strong class-level precedent for the utility of the 1-ethyl core as a starting point for medicinal chemistry optimization. For example, a constrained analog in the same series potently inhibited HDAC6 with an IC50 of 33 nM, exhibiting approximately 100-fold selectivity over HDAC8 and >200-fold selectivity over a nuclear extract [1].

HDAC6 Inhibitor Cancer Therapeutics Neurodegeneration

Computed Lipophilicity (XLogP3-AA) and Physicochemical Differentiation from Unsubstituted and Methyl Analogs

The presence of the ethyl group at the 1-position of the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core results in a computed XLogP3-AA value of 0.7, which is higher than the predicted value for the unsubstituted parent scaffold (predicted to be lower) and the 1-methyl analog (predicted to be ~0.2). This difference in lipophilicity can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making the 1-ethyl derivative a valuable tool for optimizing these parameters in lead optimization campaigns [1].

ADME Prediction Lipophilicity Drug Design

Stereochemical Leverage: Utility as a Chiral Building Block for Enantioselective Synthesis

The 1-ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold contains a stereogenic center at the 1-position, making it a valuable chiral building block. A direct asymmetric intramolecular aza-Friedel–Crafts reaction has been developed to synthesize chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, including 1-alkyl substituted derivatives, with high enantioselectivities (up to 96% ee) [1]. This methodology enables the procurement of enantiomerically pure or enriched forms of the compound, which is essential for structure-activity relationship (SAR) studies where chirality at the 1-position could dictate target binding.

Asymmetric Synthesis Chiral Building Block Enantioselective Catalysis

1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 118959-62-9): Optimal Research Scenarios Based on Quantitative Evidence


Lead Optimization in HDAC6 Inhibitor Programs

This compound serves as an ideal core scaffold for medicinal chemists engaged in optimizing selective HDAC6 inhibitors. The class-level evidence demonstrating the ability of related 1-substituted tetrahydropyrrolo[1,2-a]pyrazines to achieve nanomolar potency (IC50 = 33 nM) and exceptional isoform selectivity (>100-fold vs. HDAC8) provides a strong rationale for utilizing the 1-ethyl variant as a starting point for structure-activity relationship (SAR) studies [1]. Its procurement allows for the rapid exploration of substituent effects at the N2 and other positions to fine-tune potency and ADME properties.

ADME Property Modulation in CNS Drug Discovery

Researchers focusing on CNS drug discovery or improving the oral bioavailability of a lead series can use this compound to systematically investigate the impact of increasing lipophilicity. The computed XLogP3-AA value of 0.7 for the 1-ethyl derivative, which is higher than that of its unsubstituted or methyl analogs, makes it a valuable tool for probing the relationship between lipophilicity and parameters like membrane permeability, brain penetration, and metabolic clearance [2].

Stereochemical Probe in Asymmetric Catalysis and Chiral Recognition

Given the availability of synthetic methods to access the compound with high enantiomeric excess (up to 96% ee) [3], its primary application in this context is as a chiral building block or stereochemical probe. It is suitable for academic and industrial laboratories engaged in the synthesis of enantiopure drug candidates, the development of new asymmetric catalytic methods, or the study of chiral recognition phenomena in biological systems where the absolute configuration at the 1-position may be critical for activity.

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